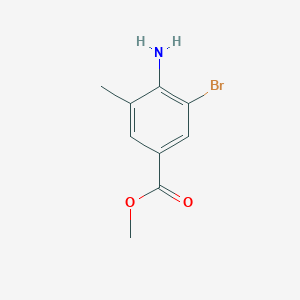

Methyl 4-amino-3-bromo-5-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-amino-3-bromo-5-methylbenzoate: is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methyl ester group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination: The synthesis of methyl 4-amino-3-bromo-5-methylbenzoate typically begins with the bromination of methyl 4-amino-5-methylbenzoate.

Esterification: The resulting brominated product is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Methyl 4-amino-3-bromo-5-methylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form methyl 4-amino-5-methylbenzoate by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Nitric acid or other strong oxidizing agents.

Major Products Formed:

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: Methyl 4-amino-5-methylbenzoate.

Oxidation: Nitro derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Methyl 4-amino-3-bromo-5-methylbenzoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: : In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .

Industry: : The compound is used in the manufacture of dyes, pigments, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of methyl 4-amino-3-bromo-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the desired biological or chemical effects . The exact pathways and interactions depend on the specific application and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-amino-3-bromobenzoate: Similar structure but lacks the methyl group on the benzene ring.

Methyl 4-amino-5-methylbenzoate: Similar structure but lacks the bromine atom.

Methyl 4-amino-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Methyl 4-amino-3-bromo-5-methylbenzoate is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can significantly influence its reactivity and interactions with other molecules . This makes it a valuable intermediate in various synthetic pathways and applications.

Biologische Aktivität

Methyl 4-amino-3-bromo-5-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of its interactions with various enzymes and its implications in medicinal chemistry. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₁O₂ |

| Molecular Weight | 229.07 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | 115-117 °C |

| Boiling Point | 314.8 ± 22.0 °C |

| CAS Number | 18595-14-7 |

Enzyme Inhibition Studies

Recent studies have focused on the compound's potential as an inhibitor of glutathione-related enzymes, specifically glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play critical roles in cellular defense against oxidative stress and detoxification processes.

-

Inhibition Potency :

- Methyl 4-amino-3-bromo-5-fluorobenzoate exhibited a Ki value of 0.325±0.012μM against GR, indicating strong inhibitory potential compared to other derivatives .

- Other derivatives, such as methyl 4-amino-2-nitrobenzoate, showed a Ki value of 92.41±22.26μM, suggesting variability in potency among different compounds .

- Binding Affinity :

Case Studies

A notable case study explored the effects of this compound on cancer cell lines. This compound was tested for its ability to inhibit cell proliferation in c-Myc over-expressing cells:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell growth in vitro, with a concentration-dependent effect observed in various cancer cell lines .

- Mechanism of Action : The inhibition was attributed to the disruption of c-Myc-Max dimerization, which is essential for c-Myc's transcriptional activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methyl benzoate structure can significantly influence biological activity:

| Compound | Ki Value (μM) | Activity Description |

|---|---|---|

| Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325±0.012 | Strong GR inhibitor |

| Methyl 4-amino-2-nitrobenzoate | 92.41±22.26 | Moderate GR inhibitor |

| Methyl 4-amino-2-bromobenzoate | Low binding energy | Potential GR inhibitor |

These findings suggest that careful modification of substituents on the aromatic ring can enhance or diminish enzyme inhibition capabilities.

Eigenschaften

IUPAC Name |

methyl 4-amino-3-bromo-5-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMQXQGSWCVNHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.